3-Amino-4-pyrazolecarbonitrile chemical properties
3-Amino-4-pyrazolecarbonitrile chemical properties
An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile
For researchers, scientists, and professionals in drug development, 3-Amino-4-pyrazolecarbonitrile is a pivotal heterocyclic building block. Its unique molecular structure, featuring both a reactive amino group and a cyano moiety on a pyrazole (B372694) core, makes it a versatile precursor for the synthesis of a wide range of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows.
Core Chemical and Physical Properties
3-Amino-4-pyrazolecarbonitrile, also known by its IUPAC name 5-amino-1H-pyrazole-4-carbonitrile, is a tan to white crystalline solid.[1] It exhibits low solubility in water but is more soluble in alcoholic organic solvents.[1]
| Property | Value | Source |
| IUPAC Name | 5-amino-1H-pyrazole-4-carbonitrile | [2] |
| CAS Number | 16617-46-2 | [2][3][4][5][6] |
| Molecular Formula | C₄H₄N₄ | [3][4][5][6] |
| Molecular Weight | 108.10 g/mol | [7][3][4][5] |
| Melting Point | 173-176 °C | [6][8] |
| Appearance | Tan Crystalline Solid | [1] |
| Solubility | Low in water, higher in alcoholic organic solvents | [1] |
Spectral Data Summary
Spectroscopic analysis is crucial for the identification and characterization of 3-Amino-4-pyrazolecarbonitrile. The following table summarizes key spectral data.
| Spectral Data | Key Features and Observations |
| ¹H NMR | Signals corresponding to the amino group protons and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the four carbon atoms in the molecule, including the cyano carbon and the carbons of the pyrazole ring.[9][10] |
| IR (KBr Pellet) | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and N-H bending.[11] |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M)⁺ at m/z = 108, corresponding to the molecular weight of the compound.[2][11] |
Experimental Protocols
Synthesis of 3-Amino-4-pyrazolecarbonitrile
A common and efficient method for the synthesis of 3-Amino-4-pyrazolecarbonitrile involves the condensation of ethoxymethylene malononitrile (B47326) with hydrazine (B178648) hydrate (B1144303).[1]
Materials:
-
2-(ethoxymethylene)malononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-(ethoxymethylene)malononitrile in ethanol.
-
Slowly add hydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture on a steam bath for approximately 30 minutes. A white precipitate will form.
-
Allow the mixture to cool, then transfer it to a refrigerator to complete the crystallization process overnight.
-
Collect the white solid product by filtration.
-
Wash the collected solid with a small amount of pre-cooled ethanol.
-
Dry the product to obtain 3-Amino-4-pyrazolecarbonitrile.
Caption: Synthesis workflow for 3-Amino-4-pyrazolecarbonitrile.
Analytical Characterization Workflow
The identity and purity of the synthesized 3-Amino-4-pyrazolecarbonitrile are confirmed through a series of analytical techniques.
Methodology:
-
Melting Point Determination: The melting point of the synthesized compound is measured and compared with the literature value to assess its purity.
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the characteristic functional groups (amino and cyano) present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained to confirm the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to further confirm its identity.
Caption: Analytical workflow for the characterization of 3-Amino-4-pyrazolecarbonitrile.
Role in Drug Development
3-Amino-4-pyrazolecarbonitrile is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[12] Its bifunctional nature allows for the construction of more complex heterocyclic systems that are often the core scaffolds of modern drugs.
Notably, it is a key precursor in the synthesis of:
-
Zaleplon: A nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[1][12]
-
Ibrutinib: A small molecule drug that is used for the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[1][12]
The pyrazole ring system is a common feature in many biologically active compounds, and derivatives of 3-Amino-4-pyrazolecarbonitrile have been investigated for a range of therapeutic activities, including anti-inflammatory effects.[13]
Caption: Role of 3-Amino-4-pyrazolecarbonitrile in drug synthesis pathways.
References
- 1. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 2. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-pyrazolecarbonitrile | CAS No- 16617-46-2 | Simson Pharma Limited [simsonpharma.com]
- 4. 3-Amino-1H-pyrazole-4-carbonitrile, 98% | Fisher Scientific [fishersci.ca]
- 5. 3-Amino-4-pyrazolecarbonitrile [webbook.nist.gov]
- 6. 3-Amino-1H-pyrazole-4-carbonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 16617-46-2|3-Amino-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]
- 8. AMINO CYANO [sdfine.com]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
